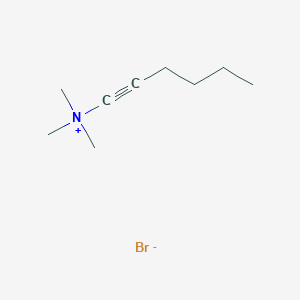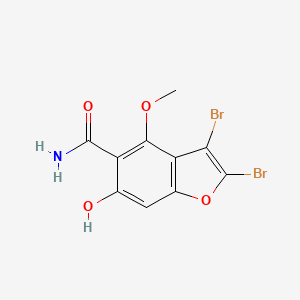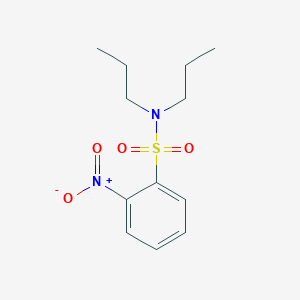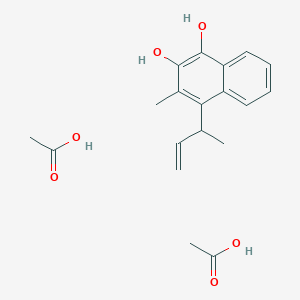
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol is a complex organic compound with a unique structure that combines acetic acid with a naphthalene diol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the naphthalene diol derivative. One common method involves the hydroxylation of an alkene using osmium tetroxide, which results in the formation of a vicinal diol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can influence biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol: shares similarities with other naphthalene diol derivatives and acetic acid esters.
Naphthalene-1,2-diol: A simpler diol derivative of naphthalene.
This compound: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modifications and applications in various fields.
Propriétés
Numéro CAS |
89510-33-8 |
|---|---|
Formule moléculaire |
C19H24O6 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C15H16O2.2C2H4O2/c1-4-9(2)13-10(3)14(16)15(17)12-8-6-5-7-11(12)13;2*1-2(3)4/h4-9,16-17H,1H2,2-3H3;2*1H3,(H,3,4) |
Clé InChI |
LZWLRKNRDNPHRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1O)O)C(C)C=C.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



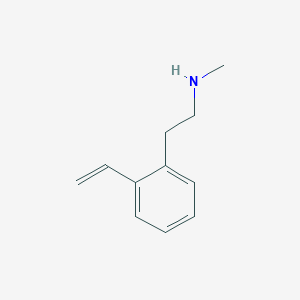
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)


![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)
![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)

